molecular formula C13H13F4N3O2S B1408406 1-(4-Fluorophenoxy)-3-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}propan-2-ol CAS No. 1440535-63-6

1-(4-Fluorophenoxy)-3-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}propan-2-ol

Cat. No. B1408406
CAS RN: 1440535-63-6
M. Wt: 351.32 g/mol
InChI Key: ANPQNNRDZUUUPW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenoxy)-3-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}propan-2-ol is a useful research compound. Its molecular formula is C13H13F4N3O2S and its molecular weight is 351.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorophenoxy)-3-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenoxy)-3-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Chemical Properties

  • Structural Studies in Azolylmethanes :

    • This study compares the crystal structures of several fungicidal azolylmethanes, including compounds similar to the one , revealing insights into their conformations and intramolecular bonding (Anderson et al., 1984).
  • Synthesis and Crystal Structure :

    • This research outlines the synthesis process of a similar compound and analyzes its crystal structure, providing valuable information on its physical properties (Liang, 2009).
  • Experimental and Theoretical Analysis of Intermolecular Interactions :

    • The study synthesizes biologically active derivatives of 1,2,4-triazoles and analyzes their intermolecular interactions, which are crucial for understanding the compound's behavior in different environments (Shukla et al., 2014).

Biological and Pharmacological Applications

  • Discovery and Biological Evaluation for Diabetes Treatment :

    • This research synthesized novel derivatives, similar to the compound , as inhibitors for a specific enzyme, showing potential for diabetes treatment (Koike et al., 2019).
  • Synthesis and Antimicrobial Activity :

    • A study focused on synthesizing novel derivatives and evaluating their antimicrobial activity, highlighting potential pharmaceutical applications (Nagamani et al., 2018).
  • Synthesis of Eugenol-Fluorinated Triazole Derivatives and Fungicidal Activity :

    • This research synthesized eugenol-fluorinated triazole derivatives, including compounds similar to the target compound, and evaluated their fungicidal activity, indicating potential use in agriculture (Lima et al., 2022).

properties

IUPAC Name

1-(4-fluorophenoxy)-3-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F4N3O2S/c1-20-11(13(15,16)17)18-19-12(20)23-7-9(21)6-22-10-4-2-8(14)3-5-10/h2-5,9,21H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPQNNRDZUUUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(COC2=CC=C(C=C2)F)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F4N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenoxy)-3-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Fluorophenoxy)-3-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}propan-2-ol
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1-(4-Fluorophenoxy)-3-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}propan-2-ol
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1-(4-Fluorophenoxy)-3-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}propan-2-ol
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1-(4-Fluorophenoxy)-3-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}propan-2-ol
Reactant of Route 5
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1-(4-Fluorophenoxy)-3-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-(4-Fluorophenoxy)-3-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}propan-2-ol

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